molecular formula C13H17NO2 B1310273 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde CAS No. 879047-62-8

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Cat. No.: B1310273
CAS No.: 879047-62-8
M. Wt: 219.28 g/mol
InChI Key: YQVRGSUOHBRGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.

    Industry: Limited use in industrial applications, primarily focused on research and development.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

3-ethoxy-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13-9-11(10-15)5-6-12(13)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVRGSUOHBRGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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